molecular formula C25H36Cl2N2O5 B2486517 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol dihydrochloride CAS No. 1052419-50-7

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol dihydrochloride

Cat. No.: B2486517
CAS No.: 1052419-50-7
M. Wt: 515.47
InChI Key: UVBHQJFYWNEYNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C25H36Cl2N2O5 and its molecular weight is 515.47. The purity is usually 95%.
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Scientific Research Applications

Cytochrome P450 Enzyme Involvement in Metabolism A study on a structurally related compound, Lu AA21004, revealed its metabolism by cytochrome P450 enzymes, leading to various metabolites. This research provides insight into the metabolic pathways and enzyme involvement for similar compounds, which is crucial for understanding their pharmacokinetics and potential drug interactions (Hvenegaard et al., 2012).

Organotin(IV) Derivatives for Anticancer Activities The synthesis of organotin(IV) derivatives incorporating the benzo[d][1,3]dioxol moiety has been reported. These compounds exhibited significant antibacterial, antifungal, and cytotoxic activities against ovarian cancer cells, suggesting their potential as anticancer agents (Shaheen et al., 2018).

Dopamine Receptor Ligands Research into compounds with the arylpiperazine structure has identified several high-affinity dopamine D(3) ligands with high selectivity over other receptors. This suggests the potential for developing new treatments for neurological disorders based on compounds with similar structures (Leopoldo et al., 2002).

Antihypertensive and Hypolipidemic Activities Studies have explored the hypolipidemic activity of compounds structurally related to 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol dihydrochloride. For example, analogues of chlorcyclizine showed potent activity in lowering serum lipid levels, indicating the potential for developing new antihypertensive and hypolipidemic drugs (Ashton et al., 1984).

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-[2-(2,6-dimethylphenoxy)ethoxy]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O5.2ClH/c1-19-4-3-5-20(2)25(19)30-13-12-29-17-22(28)16-27-10-8-26(9-11-27)15-21-6-7-23-24(14-21)32-18-31-23;;/h3-7,14,22,28H,8-13,15-18H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBHQJFYWNEYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCOCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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